molecular formula C6H4F2N2O2 B1295537 4,5-Difluoro-2-nitroaniline CAS No. 78056-39-0

4,5-Difluoro-2-nitroaniline

Cat. No. B1295537
CAS RN: 78056-39-0
M. Wt: 174.1 g/mol
InChI Key: WDMCABATCGQAKK-UHFFFAOYSA-N
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Description

The compound 4,5-Difluoro-2-nitroaniline is a fluorinated nitroaniline derivative, which is a class of compounds that have been studied for their potential applications in various fields, including materials science and pharmaceuticals. Although the provided papers do not directly discuss 4,5-Difluoro-2-nitroaniline, they do provide insights into the chemistry of related difluoroaniline and nitroaniline compounds.

Synthesis Analysis

The synthesis of related difluoroaniline derivatives has been explored in the literature. For instance, the synthesis of methyl 2,6-difluoro-4-(pivaloylamino)benzoate and its tert-butoxycarbonylamino analogue involves the reaction of 3,5-difluoroaniline derivatives with butyllithium followed by methyl chloroformate . This method demonstrates the influence of fluorine atoms in directing the regiocontrol of metallation during the synthesis process. Although this does not directly pertain to 4,5-Difluoro-2-nitroaniline, the principles of regiocontrol and the role of fluorine could be relevant for its synthesis.

Molecular Structure Analysis

The molecular structure of nitroaniline derivatives can be complex due to the presence of substituents that can influence molecular conformation and intermolecular interactions. For example, in the case of 2-trifluoromethyl-4-nitroaniline, the molecules are linked by N-H...O hydrogen bonds forming a chain of rings, which are further linked into a molecular ladder by C-H...O hydrogen bonds . This indicates that hydrogen bonding plays a significant role in the molecular structure of nitroaniline derivatives, which could also be expected for 4,5-Difluoro-2-nitroaniline.

Chemical Reactions Analysis

The chemical reactions involving nitroaniline derivatives can vary widely depending on the substituents present on the aromatic ring. The synthesis of N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline, for example, involves multiple steps including oxidation, etherification, reduction, alkylation, and oxidation . This showcases the complexity of chemical reactions that nitroaniline compounds can undergo. While this does not provide direct information on 4,5-Difluoro-2-nitroaniline, it suggests that a variety of chemical reactions may be applicable for its functionalization or transformation.

Physical and Chemical Properties Analysis

The physical and chemical properties of difluoroaniline and nitroaniline derivatives are influenced by their molecular structures and the nature of their substituents. The presence of fluorine atoms and nitro groups can affect properties such as acidity, basicity, solubility, and reactivity. The papers provided do not offer specific data on the physical and chemical properties of 4,5-Difluoro-2-nitroaniline, but the studies on related compounds suggest that such properties are crucial for understanding the behavior and potential applications of these molecules .

Scientific Research Applications

Wastewater Treatment

The application of nitroaniline derivatives, including 4,5-Difluoro-2-nitroaniline, in wastewater treatment is significant. A study by Mei et al. (2020) explored the enhanced treatment of nitroaniline-containing wastewater using a membrane-aerated biofilm reactor. This method was effective in simultaneous nitroaniline degradation and nitrogen removal, highlighting the potential of such compounds in industrial wastewater treatment.

Catalysis and Reduction

The catalytic reduction of nitroaniline compounds is another key area of research. Naghash-Hamed et al. (2022) investigated the reduction of nitroaniline using copper ferrite nanoparticles as a heterogeneous nano-catalyst. Their findings indicate a significant acceleration in the reduction process, showcasing the utility of nitroaniline derivatives in catalytic applications.

Safety And Hazards

4,5-Difluoro-2-nitroaniline is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4,5-difluoro-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N2O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMCABATCGQAKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00228702
Record name Benzenamine, 4,5-difluoro-2-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Difluoro-2-nitroaniline

CAS RN

78056-39-0
Record name 4,5-Difluoro-2-nitroaniline
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4,5-difluoro-2-nitro-
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Record name 78056-39-0
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Record name Benzenamine, 4,5-difluoro-2-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of N-(4,5-difluoro-2-nitrophenyl)acetamide (70 g) in concentrated hydrochloric acid (110 ml) and ethanol (440 ml) was refluxed for 2 hours. The reaction mixture was poured into ice water (1.5 liter) and the resulting precipitate was collected by filtration and washed with chilled water sufficiently to give the title compound (53.2 g) as yellow prisms, mp 109°-109.5° C.
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70 g
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110 mL
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440 mL
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ice water
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1.5 L
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Synthesis routes and methods II

Procedure details

A mixture of 6.51 g. of 4,5-difluoro-2-nitroacetanilide and 100 ml. of 6 N aqueous hydrochloric acid was heated to refluxing temperature for about 2 hours. The reaction mixture was then cooled. Crystals which formed were separated by filtration, and the separated crystals were washed with water, dried, and recrystallized from a hexane-dichloromethane solvent mixture. A yield of 5.0 g. of 4,5-difluoro-2-nitroaniline was obtained, melting at 106°-108° C.
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a solution of 3,4-difluoroacetanilide (85.5 g) in sulfuric acid (850 ml) is added gradually with stirring potassium nitrate (55.5 g) at room temperature during which the temperature raises to 60° C. The mixture is stirred at 60° C. for one hour. The reaction mixture is poured into ice water, and the precipitated crystals are taken by filtration. The precipitates are dissolved in dichloromethane and washed with aqueous sodium hydrogen carbonate, water and aqueous sodium hydrogen carbonate, water and aqueous saturated sodium chloride in this order and dried. The solvent is removed by concentration and washed with n-hexane. The resulting crystals are taken by filtration and dried to give 2-nitro-4,5-difluoroaniline (54 g).
Quantity
85.5 g
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reactant
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55.5 g
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850 mL
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ice water
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
SY Kim, GC Kim - Bulletin of the Korean Chemical Society, 2008 - koreascience.kr
Recent biological and medicinal experimental techniques for diagnosis and drug discovery utilize microarrays of proteins immobilized on solid substrates. 1 Such protein “chips” can …
Number of citations: 1 koreascience.kr
JA Montgomery, K Hewson - Journal of Medicinal Chemistry, 1965 - ACS Publications
The antiviral activity of benzimidazoles is well known, 2 and among the benzimidazoles certain chlorobenzimidazoles (and also certain chlorobenzotriazoles) have shown activity. 3 …
Number of citations: 7 pubs.acs.org
R Zou, JC Drach, LB Townsend - Journal of medicinal chemistry, 1997 - ACS Publications
2-Chloro-5,6-difluorobenzimidazole (8) was prepared from 4,5-difluoro-2-nitroaniline (5) via successive reduction, cyclization, and diazotization reactions. 2-Chloro-5,6-…
Number of citations: 52 pubs.acs.org
J Min, ZG Zhang, S Zhang, Y Li - Chemistry of Materials, 2012 - ACS Publications
Conjugated side-chain-isolated D–A copolymers, based on the donor unit of benzodithiophene (BDT) with a thiophene-conjugated side chain, thiophene π bridge, and the acceptor unit …
Number of citations: 289 pubs.acs.org
M Mustafa, MZ Nazef, NS El-Abadla - Heterocycles, 1995 - library.navoiy-uni.uz
A series of N-[6-fluoro-7-(4-methyl-I-piperaziny1)-3-methyl-2-quinoxaloyl]-@ minoalkanol 1, 4-dioxides (12a-h) have been synthesized for bioassay via the Beirut reaction of 5 (6)-fluoro-…
Number of citations: 27 library.navoiy-uni.uz
JE Rice, A Czech, N Hussain… - The Journal of Organic …, 1988 - ACS Publications
The synthesis of several select fluorinated derivatives of benzo [fe] fluorantheneand indeno [l, 2, 3-cd] pyrene is described. In the benzo [A] fluoranthene series, the 8-and 9-fluoro …
Number of citations: 18 pubs.acs.org
JJ Rech, J Neu, Y Qin, S Samson, J Shanahan… - …, 2021 - Wiley Online Library
Conjugated polymers have a long history of exploration and use in organic solar cells, and over the last twenty‐five years, marked increases in the solar cell efficiency have been …
ID Konstantinova, OM Selezneva, IV Fateev… - …, 2012 - thieme-connect.com
A number of new 5,6-disubstituted benzimidazoles have been prepared and their substrate properties for recombinant E. coli purine nucleoside phosphorylase (PNP; the product of the …
Number of citations: 21 www.thieme-connect.com
A Costescu, MV Diudea - Internet Electron. J. Mol. Des, 2006 - biochempress.com
Motivation. Considering the importance of quantitative structure–toxicity relationship (QSTR) studies in the field of aquatic toxicology from the viewpoint of ecological safety assessment, …
Number of citations: 12 biochempress.com
권지현 - 2019 - repository.pknu.ac.kr
II-1. Materials and Instruments 10 II-2. Synthesis of monomers 11 II-2-1. Synthesis of initial acceptor monomers 11 II-2-1-1. Synthesis of 1, 4-bis (dodecyloxy)-2, 3-dimethylbenzene 11 II-…
Number of citations: 0 repository.pknu.ac.kr

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